molecular formula C22H21N3S2 B2829510 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 845660-38-0

4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2829510
CAS No.: 845660-38-0
M. Wt: 391.55
InChI Key: TXBHNVAXQSKGOA-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a synthetic compound designed for pharmaceutical and biochemical research. Its structure, which integrates a thieno[2,3-d]pyrimidine core substituted with a thiophene and a 4-benzylpiperidine group, is of significant interest in medicinal chemistry. Compounds based on the thieno[2,3-d]pyrimidine scaffold have been identified as potent inhibitors with various therapeutic targets. This compound is primarily intended for investigational use as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in anti-HIV-1 research. Diarylpyrimidine (DAPY) derivatives, a class to which this compound is structurally related, are a cornerstone for developing next-generation NNRTIs. These agents are crucial for overcoming the challenges of drug-resistant HIV-1 strains, as they exhibit high potency and improved resistance profiles against common mutants such as K103N, Y181C, and L100I . The 4-benzylpiperidine moiety is a privileged structure in drug discovery, often contributing to enhanced binding affinity within the NNRTI binding pocket (NNIBP) and improving the compound's drug-like properties . Additionally, the thieno[2,3-d]pyrimidine pharmacophore suggests potential for applications beyond virology. Related analogs have demonstrated activity as enzyme inhibitors, including noncompetitive inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes . Researchers can utilize this compound to explore novel mechanisms of action and conduct structure-activity relationship (SAR) studies. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The potential applications mentioned are based on the research context of structurally similar molecules and may not reflect the confirmed activity of this specific compound.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S2/c1-2-5-16(6-3-1)13-17-8-10-25(11-9-17)21-20-18(19-7-4-12-26-19)14-27-22(20)24-15-23-21/h1-7,12,14-15,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBHNVAXQSKGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, with a pyrimidine precursor under acidic or basic conditions.

    Introduction of Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of Piperidine Ring: The piperidine ring is typically introduced via nucleophilic substitution or reductive amination, using a benzylpiperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene and piperidine moieties can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications at Position 4

Substituents at position 4 significantly influence biological activity and binding affinity. Key analogs include:

Compound Name Position 4 Substituent Position 5 Substituent Key Properties Reference
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine Chlorine Thiophen-2-yl Intermediate for further functionalization; mp 110–112°C
15c (from ) Aniline moiety Variable High EGFR binding affinity (-9.2 kcal/mol); IC50 = 0.18 µM
8j (from ) 3-Pyridinyl Thiophen-2-yl Antimicrobial activity (MIC = 12.5 µg/mL against S. aureus)
Target Compound 4-Benzylpiperidin-1-yl Thiophen-2-yl Predicted enhanced CNS penetration due to benzylpiperidine

Key Observations :

  • Chlorine at Position 4 : Serves as a synthetic handle for nucleophilic substitution but lacks intrinsic bioactivity .
  • Aniline Derivatives : Exhibit potent EGFR inhibition due to hydrogen bonding with kinase active sites .
  • Benzylpiperidine Group : Likely improves pharmacokinetic properties compared to smaller substituents, though specific data are needed .

Modifications at Position 5

The thiophen-2-yl group at position 5 is conserved in many analogs, but variations exist:

Compound Name Position 5 Substituent Biological Activity Reference
4-(3,4-Dimethylphenyl) Derivative () 3,4-Dimethylphenyl Unreported, but similar structures show kinase inhibition
4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine Thiophen-2-yl Antimicrobial potential inferred from analogs
Target Compound Thiophen-2-yl Predicted antimicrobial/kinase inhibition N/A

Key Observations :

  • Thiophen-2-yl : Enhances planarity and electronic interactions, critical for binding to hydrophobic enzyme pockets .
  • Phenyl Derivatives : Bulkier substituents (e.g., 3,4-dimethylphenyl) may reduce solubility but improve target specificity .

Research Findings and Data Gaps

  • Antimicrobial Activity : Thiophene-containing derivatives (e.g., 8j) exhibit MIC values as low as 12.5 µg/mL against Gram-positive bacteria . The target compound’s benzylpiperidine group may enhance Gram-negative activity, but experimental validation is needed.
  • EGFR Inhibition : Aniline-substituted compounds (15c, 15d) outperform erlotinib in binding affinity, suggesting the target compound’s benzylpiperidine group could be optimized for similar efficacy .

Biological Activity

4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potentials based on available research findings.

Chemical Structure

The compound can be described by the following structural formula:

C18H20N2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{S}

This structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's mechanism involves the inhibition of specific kinases and induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.63CDK9 inhibition
HCT1161.32Apoptosis induction

2. Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also shown activity against Mycobacterium tuberculosis. In vitro studies indicated that these compounds could interfere with the bacterial cell wall synthesis by targeting essential genes such as mmpL3, leading to reduced bacterial viability.

3. Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In comparative studies, it demonstrated a significant inhibitory effect with an IC50 value lower than many established AChE inhibitors, suggesting potential utility in treating Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound inhibits key kinases involved in cancer cell proliferation.
  • Apoptotic Pathways : It triggers apoptotic pathways leading to programmed cell death in malignant cells.
  • Antimicrobial Action : By targeting bacterial lipid biosynthesis pathways, it effectively reduces bacterial load.

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds led to a significant decrease in cell viability in treated MCF-7 and HCT116 cells compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Case Study 2: Antimycobacterial Activity

In a study focused on Mycobacterium tuberculosis, the compound was tested alongside standard antitubercular agents. It exhibited comparable efficacy with lower cytotoxicity levels at therapeutic concentrations.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via multicomponent reactions using catalytic acid conditions. For example, a one-step synthesis involving 4-hydroxycoumarin analogs, aldehydes (e.g., 4-piperidinobenzaldehyde), and thiourea in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst achieves moderate yields (60–80%). Key factors include:

  • Catalyst loading : 10 mol% p-TsOH optimizes cyclization .
  • Solvent : Ethanol or methanol under reflux improves solubility and reaction homogeneity.
  • Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics but may degrade thermally sensitive intermediates.

Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (p-TsOH)10 mol%Maximizes cyclization
SolventEthanol (reflux)Balances solubility and reactivity
Reaction Time8–12 hoursAvoids over-oxidation

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, thiophene protons resonate at δ 6.7–7.2 ppm, while benzylpiperidine signals appear at δ 2.5–3.5 ppm (piperidine CH₂) and δ 7.2–7.4 ppm (aromatic protons) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between exocyclic amine and pyrimidine nitrogen) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 383.0) and purity .

Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)Functional Group
Thiophene C-H6.7–7.2Thiophene ring
Piperidine CH₂2.5–3.5Aliphatic piperidine
Pyrimidine C=O160–165 (¹³C)Carbonyl group

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate physicochemical properties:
    • LogP : ~3.5 (optimal for membrane permeability) .
    • Topological Polar Surface Area (TPSA) : <90 Ų (supports oral bioavailability).
  • Docking Studies : Molecular docking against targets (e.g., kinase enzymes) identifies potential binding modes. For example, the thiophene and pyrimidine moieties may interact with hydrophobic pockets .

Methodological Steps:

Generate 3D conformers using RDKit or OpenBabel.

Perform docking with AutoDock Vina or Glide.

Validate results with MD simulations (e.g., GROMACS).

Q. How to resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies in IC₅₀ values or efficacy often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293), incubation times, or serum content.
  • Compound Purity : Impurities >95% (confirmed via HPLC) are critical for reproducible results .
  • Concentration Range : Use a broad range (1 nM–100 µM) to avoid false negatives.

Case Study:

  • In anti-leishmanial assays, activity varied due to differences in parasite strains (e.g., L. donovani vs. L. major) and compound solubility in culture media .

Q. What strategies optimize substituent effects on pharmacological activity?

Answer: Structure-Activity Relationship (SAR) studies focus on:

  • Piperidine Substitution : Benzyl groups enhance lipophilicity and blood-brain barrier penetration .
  • Thiophene Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) improve kinase inhibition but may reduce solubility .

Table 3: SAR Trends for Key Substituents

SubstituentBiological ImpactReference
4-BenzylpiperidineIncreased CNS activity
5-ThiopheneEnhanced π-π stacking with target enzymes
ChlorophenylHigher cytotoxicity

Q. How to design experiments for evaluating metabolic stability?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
    • Key Metrics : Half-life (t₁/₂) and intrinsic clearance (CLint) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions .

Q. What crystallographic challenges arise in resolving this compound’s structure?

Answer:

  • Disorder in Aromatic Rings : The 4-chlorophenyl group in related compounds shows 50:50 positional disorder, requiring twin refinement in SHELXL .
  • Hydrogen Bonding Networks : Intramolecular N–H⋯N bonds stabilize planar conformations, complicating electron density maps .

Q. How does solvent polarity impact reaction pathways during synthesis?

Answer:

  • Polar Protic Solvents (e.g., EtOH) : Stabilize charged intermediates, favoring nucleophilic attack.
  • Nonpolar Solvents (e.g., Toluene) : Promote cyclization via dehydration but reduce yields due to poor solubility .

Q. What are the limitations of current synthetic routes for scale-up?

Answer:

  • Catalyst Recovery : Homogeneous catalysts (e.g., p-TsOH) are difficult to recycle, increasing costs.
  • Byproduct Formation : Thiourea side products require column chromatography, limiting scalability .

Q. How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced thermal stabilization of target proteins .
  • Knockdown/Rescue Experiments : Use siRNA to confirm phenotype reversal upon target inhibition .

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